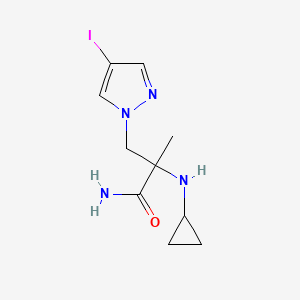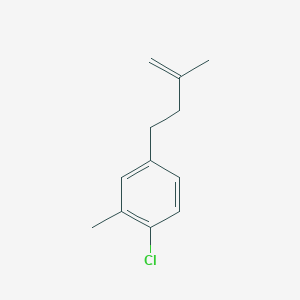
4-(4-Chloro-3-methylphenyl)-2-methyl-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3-methylphenyl)-2-methyl-1-butene is an organic compound with a complex structure that includes a chlorinated aromatic ring and a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenyl)-2-methyl-1-butene typically involves the reaction of 4-chloro-3-methylphenyl derivatives with appropriate butene precursors. One common method is the alkylation of 4-chloro-3-methylphenyl compounds using butene under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methylphenyl)-2-methyl-1-butene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aromatic ketones, while reduction may produce chlorinated aromatic alcohols.
Scientific Research Applications
4-(4-Chloro-3-methylphenyl)-2-methyl-1-butene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Chloro-3-methylphenyl)-2-methyl-1-butene exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but different chemical properties and applications.
4-Chloro-3,5-dimethylphenol: Another related compound with additional methyl groups, leading to different reactivity and uses.
Properties
Molecular Formula |
C12H15Cl |
|---|---|
Molecular Weight |
194.70 g/mol |
IUPAC Name |
1-chloro-2-methyl-4-(3-methylbut-3-enyl)benzene |
InChI |
InChI=1S/C12H15Cl/c1-9(2)4-5-11-6-7-12(13)10(3)8-11/h6-8H,1,4-5H2,2-3H3 |
InChI Key |
HUNPNXFNDWVKGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


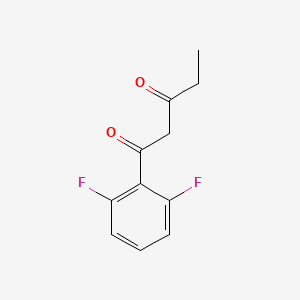
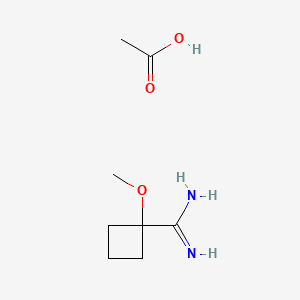
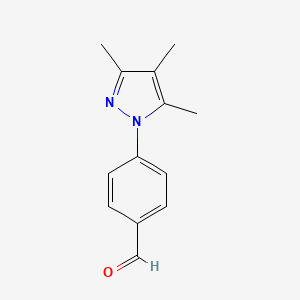
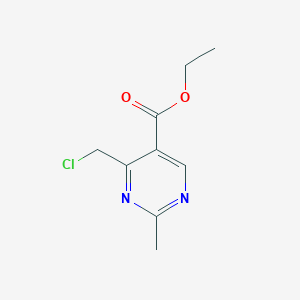
![tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride](/img/structure/B13564036.png)
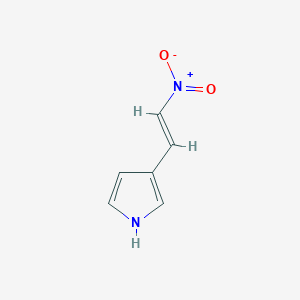



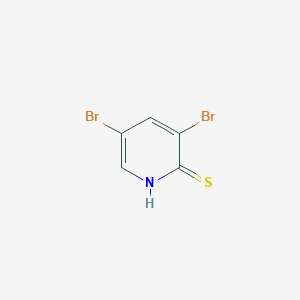

![3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine](/img/structure/B13564082.png)
![4-[4-(Dimethylamino)phenyl]butan-2-one](/img/structure/B13564102.png)
